4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves the formation of azaheterocycles and spiro compounds. In one study, a synthesis pathway for α-bromo-4-(difluoromethylthio)acetophenone was reported, and its reactivity with various amines and thiones was explored to create S- and N-substituted azaheterocycles . Another research effort synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones with different substitutions, which were evaluated for antiviral activity . Additionally, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]decenes led to the formation of cyclopentene diones with a spiro structure, confirmed by XRD analysis .
Molecular Structure Analysis
The molecular structure of compounds within this class, such as the 1-thia-4-azaspiro[4.5]decan-3-ones, is characterized by a spiro linkage between a cyclohexane and a five-membered lactam ring . The structural analysis of these compounds is crucial as it can influence their biological activity. For instance, the most active compound against human coronavirus had a specific substitution pattern on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold . The XRD analysis of the cyclopentene diones also provided insights into the stereochemistry and conformation of the spiro compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions such as condensation, bromination, and demethylation . The synthesis of bromophenols, for example, involved bromination reactions and was followed by the evaluation of their antioxidant properties . The reactivity of the spiro compounds is also notable, as they can be used to create complex structures with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of bromine atoms and the spiro linkage can affect their solubility, stability, and reactivity. The antioxidant properties of bromophenols synthesized from bromination reactions were determined through various assays, indicating that the synthesized compounds had effective antioxidant power . The antiviral activity of the 1-thia-4-azaspiro[4.5]decan-3-ones was assessed, with some compounds showing significant inhibition of human coronavirus replication .
properties
IUPAC Name |
(4-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZVPKGJVGIRRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643308 |
Source
|
Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-71-2 |
Source
|
Record name | Methanone, (4-bromophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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